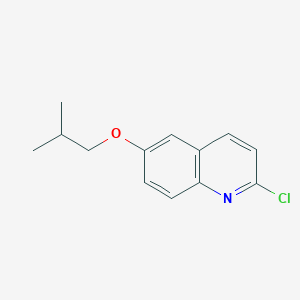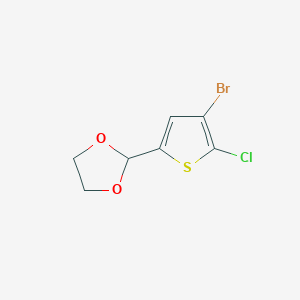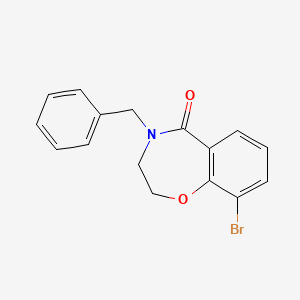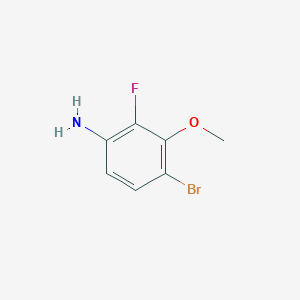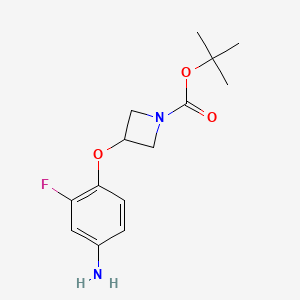
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin is a derivative of Linagliptin, a medication used to treat type 2 diabetes. Linagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels in the blood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin likely involves multiple steps, including the introduction of the butynyl and bromo-butenyl groups to the Linagliptin core structure. Typical synthetic routes may involve:
Alkylation Reactions: Introduction of the butynyl group via alkylation.
Halogenation Reactions: Introduction of the bromo group through halogenation.
Coupling Reactions: Formation of the final compound through coupling reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Batch Processing: Performing reactions in large batches.
Continuous Flow Processing: Using continuous flow reactors for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Developing new materials or processes based on its chemical properties.
Mechanism of Action
The mechanism of action of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin would likely be similar to that of Linagliptin, involving inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels, helping to regulate blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin may include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
Uniqueness
The uniqueness of this compound lies in its specific chemical modifications, which may confer different pharmacokinetic or pharmacodynamic properties compared to other DPP-4 inhibitors.
Properties
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10-/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVUTSTYXMWMHQ-XBNGYDHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)N)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-06-5 |
Source


|
| Record name | BROMOBUTANE LINAGLIPTIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



